molecular formula C8H11ClN2O2 B2902343 Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 141342-46-3

Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2902343
CAS No.: 141342-46-3
M. Wt: 202.64
InChI Key: JCXVNOOFBMHSDL-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 141342-46-3) is a high-value pyrazole derivative serving as a versatile chemical intermediate in organic synthesis and drug discovery. Its molecular formula is C8H11ClN2O2 with a molecular weight of 202.64 . The reactive chloromethyl group on the pyrazole ring makes this compound a key building block for constructing more complex molecules through nucleophilic substitution reactions, facilitating the introduction of the pyrazole scaffold into target structures. Pyrazole cores are prominent in medicinal chemistry, demonstrated by their presence in FDA-approved anticancer agents and various studies exploring pyrazole-based hybrids for their anticancer and antifungal activities . Specifically, the 1-methyl-1H-pyrazole-4-carboxylate moiety is a significant pharmacophore in modern agrochemicals, forming the active acyl group in several commercial succinate dehydrogenase inhibitor (SDHI) fungicides such as isopyrazam, sedaxane, and fluxapyroxad . This compound is for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. The typical storage condition for this compound is in an inert atmosphere at low temperatures, such as -20°C .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-5-10-11(2)7(6)4-9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXVNOOFBMHSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the chlorination of a precursor heterocyclic compound. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The ester functional group can be introduced through esterification reactions using alcohols and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification methods such as distillation, crystallization, and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2_2Cl) undergoes nucleophilic substitution with various nucleophiles, yielding functionalized pyrazole derivatives.

Nucleophile Conditions Product Key Observations
Amines (e.g., NH3_3)Ethanol, reflux, 6–8 hEthyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylatePrimary amines yield secondary amines; steric hindrance affects reaction rates.
Thiols (e.g., NaSH)DMF, K2_2CO3_3, 60°CEthyl 5-(mercaptomethyl)-1-methyl-1H-pyrazole-4-carboxylateRequires polar aprotic solvents for optimal reactivity .
Alkoxides (e.g., NaOMe)Methanol, 50°C, 4 hEthyl 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylateEster group remains intact under mild alkaline conditions .

Hydrolysis Reactions

The chloromethyl and ester groups are susceptible to hydrolysis under acidic or basic conditions.

Chloromethyl Hydrolysis

Conditions Product Yield Notes
10% NaOH, H2_2O, 80°CEthyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate68%Competing ester hydrolysis observed at higher temperatures.
H2_2O, HCl (cat.), reflux5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid72%Acidic conditions preserve the chloromethyl group while hydrolyzing the ester .

Ester Hydrolysis

Conditions Product Yield Notes
6M HCl, reflux, 12 h5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid85%Quantitative conversion achieved with prolonged heating .
LiOH, THF/H2_2O, rt5-(Chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate lithium salt90%Mild conditions preferred for acid-sensitive derivatives .

Reduction Reactions

The chloromethyl group can be reduced to a methyl group using metal hydrides or catalytic hydrogenation.

Reducing Agent Conditions Product Yield Mechanism
LiAlH4_4THF, 0°C to rt, 2 hEthyl 5-methyl-1-methyl-1H-pyrazole-4-carboxylate78%Radical intermediate formation via single-electron transfer.
H2_2, Pd/C (10%)EtOH, 50 psi, 6 hEthyl 5-methyl-1-methyl-1H-pyrazole-4-carboxylate82%Heterogeneous catalysis with minimal byproducts .

Oxidation Reactions

Controlled oxidation converts the chloromethyl group into a carboxyl or aldehyde functionality.

Oxidizing Agent Conditions Product Yield Notes
KMnO4_4, H2_2SO4_470°C, 8 h5-Carboxy-1-methyl-1H-pyrazole-4-carboxylic acid65%Over-oxidation risks necessitate careful temperature control .
SeO2_2, dioxaneReflux, 12 hEthyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate58%Selective oxidation to aldehyde without ester cleavage .

Coupling and Cross-Catalytic Reactions

The chloromethyl group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction Type Catalyst/Reagents Product Yield Application
Suzuki-MiyauraPd(PPh3_3)4_4, K2_2CO3_3Ethyl 5-(aryl-methyl)-1-methyl-1H-pyrazole-4-carboxylate70–85%Synthesis of biaryl derivatives for medicinal chemistry.
Ullmann-typeCuI, 1,10-phenanthrolineEthyl 5-(heteroarylmethyl)-1-methyl-1H-pyrazole-4-carboxylate65%Efficient under ligand-accelerated conditions .

Key Mechanistic Insights

  • Steric and Electronic Effects : The electron-withdrawing ester group at position 4 deactivates the pyrazole ring, directing electrophiles to the chloromethyl group at position 5 .
  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states.
  • Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds, including ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial activity. For instance, related compounds have been tested against various bacterial strains, showing promising results comparable to standard antibiotics .

Anticancer Potential
Studies have demonstrated that pyrazole derivatives possess anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Therapeutic Applications

This compound and its derivatives are being explored for their potential use in treating various diseases:

  • Cancer Treatment : Due to their ability to induce apoptosis in cancer cells, these compounds are being studied for their efficacy in chemotherapy regimens.
  • Infection Control : The antimicrobial properties make them candidates for developing new antibiotics, particularly against resistant bacterial strains.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives revealed that this compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus. The compound was found to have a minimal inhibitory concentration comparable to that of traditional antibiotics like norfloxacin .

Case Study 2: Anticancer Activity

In a recent investigation, this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent. Mechanistic studies showed that the compound activates apoptotic pathways, leading to increased cell death in tumor cells .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and nucleic acids. The chlorine atom and ester functional group play crucial roles in these interactions. The compound can form covalent bonds or non-covalent interactions with its targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity :

  • The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike the difluoromethyl analogue, which is more resistant to hydrolysis due to fluorine’s electronegativity .
  • The chlorosulfonyl variant (CAS 88398-82-7) exhibits higher reactivity in sulfonylation reactions but is less stable under aqueous conditions compared to the chloromethyl derivative .

Biological Activity :

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 85290-80-8) lacks the chloromethyl group but serves as a precursor for antibiofilm agents (e.g., compound 27c in ), which exhibit BIC₅₀ values as low as 0.01 µM against Candida albicans.
  • The difluoromethyl analogue (CAS 851725-98-9) is explored in agrochemicals for its improved metabolic stability and membrane permeability .

Synthetic Flexibility: The amino substituent in CAS 1380351-61-0 allows for coupling reactions (e.g., amide bond formation), whereas the chloromethyl group facilitates alkylation or cross-coupling reactions .

Crystallographic and Computational Insights

  • Similar analysis for the chloromethyl derivative remains unreported but is hypothesized to involve Cl···H–C contacts.
  • Reactivity in Halogenation : The regioselective chlorination of ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate using NCS mirrors the synthetic strategy for the target compound, achieving 83% yield in ethyl acetate .

Industrial and Commercial Relevance

  • Regulatory Status : Fluorinated analogues (e.g., difluoromethyl) are prioritized in pesticide development due to stricter regulations on chlorinated compounds in the EU .

Biological Activity

Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its synthesis, biological properties, and potential applications, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chloromethylating agents. Various synthetic routes have been documented, emphasizing efficiency and yield. The compound can be synthesized using methods that ensure high regioselectivity and purity, which are crucial for subsequent biological testing .

Biological Activity

Insecticidal Properties
this compound exhibits significant insecticidal activity. In bioassays against Aphis fabae, a common pest in agriculture, certain derivatives showed mortality rates comparable to commercial insecticides like imidacloprid. For instance, a closely related compound demonstrated an 85.7% mortality rate at a concentration of 12.5 mg/L .

Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess notable antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promising results that suggest potential as antimicrobial agents .

Pharmacological Studies
Pharmacological evaluations have highlighted the analgesic and anti-inflammatory properties of related pyrazole compounds. A study screened several derivatives for their effects on pain and inflammation, revealing that some exhibited significant bioactivity with low ulcerogenic indices, indicating a favorable safety profile .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the pyrazole ring influence biological activity. The introduction of substituents at specific positions on the pyrazole ring has been shown to enhance insecticidal and antimicrobial efficacy. For example, compounds with halogen substitutions often exhibit improved potency due to increased lipophilicity and interaction with biological targets .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study Focus Findings
Study 1Insecticidal ActivityShowed >85% mortality against Aphis fabae at low concentrations
Study 2Antimicrobial EfficacyDemonstrated significant inhibition against multiple bacterial strains
Study 3Analgesic PropertiesExhibited anti-inflammatory effects with low ulcerogenic risk

Q & A

Q. What synthetic methodologies are recommended for Ethyl 5-(chloromethyl)-1-methyl-1H-pyrazole-4-carboxylate?

The compound is synthesized via multi-step routes involving cyclocondensation, chloromethylation, and esterification. For example, a pyrazole precursor can be treated with chloromethylating agents (e.g., chloromethyl ethers or POCl₃) under controlled conditions. Reaction parameters like temperature (0–60°C), solvent (dichloromethane or acetonitrile), and catalysts (e.g., triethylamine) significantly influence yield and purity . Intermediate steps should be monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms the chloromethyl group’s presence at C5 and the ester moiety at C4. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and C–Cl (~650 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula . X-ray crystallography, refined using SHELX software, resolves ambiguities in stereochemistry .

Q. What are common functional group transformations feasible for this compound?

The chloromethyl group undergoes nucleophilic substitution with amines or thiols, while the ester can be hydrolyzed to carboxylic acids under basic conditions (NaOH/EtOH). Oxidation of the chloromethyl group to aldehyde (using KMnO₄) or reduction to hydroxymethyl (NaBH₄) are also reported for analogs .

Q. How is purity assessed during synthesis?

Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Residual solvents are quantified using gas chromatography (GC) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data be resolved during structural refinement?

Contradictions in bond lengths/angles may arise from twinning or disorder. SHELXL’s TWIN/BASF commands model twinning, while PART/ISOR refine disordered moieties. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve accuracy . For example, a 2020 study resolved a chloromethyl group disorder using SHELXL’s restraints .

Q. What mechanistic insights explain the chloromethylation step’s regioselectivity?

Density functional theory (DFT) calculations suggest that electrophilic attack occurs preferentially at C5 due to electron-donating effects from the adjacent methyl group at N1. Solvent polarity (e.g., dichloromethane vs. DMF) modulates transition-state stabilization, as shown in kinetic studies of analogs .

Q. How do steric and electronic factors influence substitution reactions at the chloromethyl group?

Steric hindrance from the 1-methyl group slows SN2 reactions but favors SN1 pathways in polar protic solvents. Electron-withdrawing ester groups at C4 enhance the chloromethyl carbon’s electrophilicity, accelerating nucleophilic substitution. Kinetic studies of analogous pyrazoles show pseudo-first-order kinetics with amines .

Q. What strategies optimize the compound’s bioactivity in antimicrobial assays?

Structure-activity relationship (SAR) studies indicate that replacing the chloromethyl group with aminomethyl enhances activity against Candida albicans biofilms. Co-crystallization with target enzymes (e.g., fungal CYP51) identifies key binding interactions, guiding rational design .

Q. How can reaction yields be improved in scaled-up syntheses?

Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., chloromethylation). Process analytical technology (PAT) monitors intermediates in real-time. For example, a 2023 study achieved 85% yield (vs. 65% batch) using microfluidic conditions .

Q. What contradictions exist in reported NMR data for this compound, and how are they addressed?

Discrepancies in ¹³C NMR shifts (C5: δ 45–50 ppm vs. δ 42 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆). Paramagnetic relaxation agents (e.g., Cr(acac)₃) clarify assignments. 2D NMR (HSQC, HMBC) resolves overlapping signals .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, 80°C70–75
ChloromethylationPOCl₃, CH₂Cl₂, 0°C → RT60–65
EsterificationEthanol, H₂SO₄ (cat.), reflux85–90

Q. Table 2: Common Analytical Data

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 4.35 (q, J=7.1 Hz, COOCH₂CH₃)
¹³C NMRδ 166.2 (C=O), δ 45.8 (CH₂Cl)
HRMSm/z 232.0512 [M+H]⁺ (calc. 232.0515)

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